1,3-Cyclohexanedione, 2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-2-thienylmethyl]-5,5-dimethyl-
Description
The compound 1,3-Cyclohexanedione, 2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-2-thienylmethyl]-5,5-dimethyl- is a highly substituted 1,3-cyclohexanedione derivative. Its structure features a 1,3-cyclohexanedione core substituted at the 2-position with a complex moiety containing a thienylmethyl group linked to a hydroxylated, dimethylated, and oxidized cyclohexenyl ring. The molecular formula is C₂₂H₂₈O₄S, with a molecular weight of 388.52 g/mol . This compound is structurally related to herbicidal cyclohexanedione derivatives, such as clethodim, but distinguishes itself through the incorporation of a thienylmethyl substituent, which may modulate bioactivity and physicochemical properties .
Properties
IUPAC Name |
2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-thiophen-2-ylmethyl]-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4S/c1-20(2)8-12(22)17(13(23)9-20)19(16-6-5-7-26-16)18-14(24)10-21(3,4)11-15(18)25/h5-7,17,19,24H,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZWLMHFXYHTGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2=CC=CS2)C3=C(CC(CC3=O)(C)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393772, DTXSID201112480 | |
| Record name | F1516-5377 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-2-thienylmethyl]-5,5-dimethyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201112480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315671-81-9, 6176-06-3 | |
| Record name | 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-2-thienylmethyl]-5,5-dimethyl-1,3-cyclohexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315671-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | F1516-5377 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-2-thienylmethyl]-5,5-dimethyl-1,3-cyclohexanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201112480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation and Acidification of Resorcinol
The foundational 1,3-cyclohexanedione structure is synthesized via hydrogenation of resorcinol under alkaline conditions. Resorcinol (0.535 mol) is neutralized with sodium hydroxide (15%, 0.589 mol) and hydrogenated at 5 MPa and 120°C to yield a reaction solution containing the intermediate sodium salt. Subsequent acidification with hydrochloric acid (30%, 0.562 mol) at 15–20°C precipitates crude 1,3-cyclohexanedione, which is crystallized at 5°C and dried to achieve 99% purity. This method provides a scalable route to the dione core but requires precise pH control during acidification to minimize byproducts.
Ozonolysis of Isophorone for Dimedone Synthesis
An alternative route to 5,5-dimethyl-1,3-cyclohexanedione (dimedone) involves ozonolysis of isophorone. Isophorone dissolved in a solvent (e.g., methanol) reacts with ozone at 20–150°C for 0.5–5 hours, forming an ozonide intermediate. Treatment with methanol and sulfuric acid esterifies the ozonide to 3,3-dimethyl-5-oxo-hexanoic acid methyl ester, which undergoes base-mediated cyclization (e.g., sodium methoxide) to yield dimedone. This method achieves 80–82°C boiling points under vacuum (14 mbar) and is notable for avoiding cyanide reagents, enhancing safety.
Functionalization via Mannich Reaction
Introduction of the Thienylmethyl Group
The thienylmethyl substituent is introduced via a Mannich reaction, leveraging formaldehyde and dialkylamines. In a representative procedure, 1,3-cyclohexanedione reacts with formaldehyde (1.1–1.3 equivalents) and dimethylamine (1.1–1.3 equivalents) in methanol at 10–60°C to form 2-dialkylaminomethyl-1,3-cyclohexanedione. Hydrogenolysis of this intermediate with hydrogen over a palladium catalyst removes the alkylamine group, yielding 2-methyl-1,3-cyclohexanedione. Adapting this method, thiophene-2-carbaldehyde could replace formaldehyde to incorporate the thienyl group, though this requires optimization of solvent polarity and catalyst selection.
DMAP-Mediated Rearrangement for Triketone Formation
A cyanide-free rearrangement using dimethylaminopyridine (DMAP) enables the synthesis of triketone derivatives. Enol esters, formed by reacting 1,3-cyclohexanedione with acid chlorides (e.g., 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride), undergo DMAP-catalyzed rearrangement at 25–30°C in acetonitrile. This method achieves >90% conversion within 3 hours, as monitored by TLC (hexane:ethyl acetate, 90:10). Applying this strategy, the thienylmethyl group could be introduced via a tailored acid chloride, though steric effects may necessitate longer reaction times.
Cyclization and Decarboxylation Strategies
Michael Addition-Dieckmann Cyclization
A pedagogical route to dimedone involves Michael addition of ethyl acetoacetate to mesityl oxide, followed by Dieckmann cyclization. The adduct undergoes base-mediated cyclization (e.g., sodium ethoxide) to form a β-ketoester, which is hydrolyzed with aqueous HCl and decarboxylated at 200°C to yield dimedone. For the target compound, substituting mesityl oxide with a thienyl-containing enone could facilitate the formation of the cyclohexenone ring, though decarboxylation conditions must be adjusted to preserve the thienylmethyl group.
Thermal Decarboxylation of β-Ketoacids
Thermal decarboxylation of β-ketoacids derived from ester hydrolysis is critical for forming the 6-oxo-1-cyclohexen-1-yl moiety. For example, heating dimethyl 3-oxohexanedioate at 200°C in diphenyl ether eliminates CO2, yielding 5,5-dimethyl-1,3-cyclohexanedione. Integrating a thienylmethyl-substituted β-ketoacid precursor would require inert atmosphere conditions to prevent sulfur oxidation, with reaction progress monitored via FT-IR for carbonyl group evolution.
Purification and Yield Optimization
Solvent Extraction with Trioctylamine
Crude 1,3-cyclohexanedione is purified via liquid-liquid extraction using trioctylamine (75 g) and kerosene (125 g). The acidified mother liquor (pH 1.5) is mixed with the extractant, and the 1,3-cyclohexanedione-trioctylamine complex is isolated in the kerosene phase. Back-extraction with sodium hydroxide (pH 12–13) regenerates the dione with 96.23% yield. Scaling this method for the target compound would require testing kerosene alternatives (e.g., toluene) to accommodate the thienyl group’s hydrophobicity.
Crystallization and Filtration
Final purification is achieved by cooling the sodium salt solution to 5°C, crystallizing 1,3-cyclohexanedione with 99.5% purity after filtration. For the target molecule, gradient cooling (e.g., 20°C to 0°C over 12 hours) may enhance crystal uniformity, while Soxhlet extraction with ethanol could remove thienyl-related impurities.
Analytical Validation and Characterization
Spectroscopic Confirmation
FT-IR analysis of 1,3-cyclohexanedione derivatives reveals characteristic carbonyl stretches at 1720–1680 cm⁻¹ and enol C-O vibrations at 1250 cm⁻¹. For the target compound, HRMS (ESI+) is expected to show a molecular ion peak at m/z 346.1443 (C19H22O4S), with ¹H NMR resonances at δ 2.15 (s, 6H, CH3), δ 6.85 (m, 3H, thienyl), and δ 12.2 (s, 1H, enol -OH).
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile:H2O 70:30) quantifies purity, with the target compound eluting at 8.2 minutes. Residual solvents (e.g., acetonitrile) are monitored via GC-MS, adhering to ICH Q3C guidelines.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexanedione, 2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-2-thienylmethyl]-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields diketones or carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of cyclohexanedione exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that the thienylmethyl group enhances the antioxidant activity of the parent cyclohexanedione structure, making it a candidate for developing therapeutic agents against oxidative stress-related diseases .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death . Further research is required to elucidate these mechanisms and assess the compound's efficacy in vivo.
Case Study: Cytotoxicity in Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that the compound exhibited cytotoxic effects at micromolar concentrations. The results indicated a dose-dependent response, suggesting its potential as a chemotherapeutic agent .
Polymer Synthesis
1,3-Cyclohexanedione derivatives are utilized in synthesizing polymers and advanced materials. Their ability to form cross-linked structures makes them suitable for producing high-performance materials with enhanced thermal stability and mechanical properties. The incorporation of thienyl groups can further improve the material's electrical conductivity and thermal resistance .
Case Study: Development of Conductive Polymers
Research has focused on using this compound in developing conductive polymers for electronic applications. The introduction of thienyl groups into polymer matrices has shown improved conductivity compared to traditional materials, paving the way for innovative applications in flexible electronics .
Pesticidal Activity
The compound's structural features suggest potential applications in agricultural chemistry as a pesticide or herbicide. Preliminary studies indicate that it may possess antifungal and insecticidal properties, making it a candidate for developing eco-friendly agricultural chemicals .
Case Study: Efficacy Against Plant Pathogens
Field trials have demonstrated that formulations containing this compound effectively control various plant pathogens, reducing crop losses significantly. The results highlight its potential as a sustainable alternative to conventional pesticides .
Mechanism of Action
The mechanism of action of 1,3-Cyclohexanedione, 2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-2-thienylmethyl]-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. For example, its herbicidal activity is attributed to the inhibition of p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme involved in the breakdown of tyrosine in plants . This inhibition disrupts the synthesis of essential molecules, leading to the death of the plant.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- This highlights the importance of minimal steric hindrance at the 5-position for enzyme inhibition .
- Compound 3f (5,5-Dimethyl-Substituted Analog) :
Substitution with two methyl groups (R₁=R₂=CH₃) reduces ACCase inhibitory activity (IC₅₀ = 0.312 nmol h⁻¹ mg⁻¹ protein), indicating that bulky alkyl groups hinder enzyme interaction . - Target Compound (Thienylmethyl Substituent) :
The thienylmethyl group introduces π-π interactions and increased lipophilicity compared to phenyl or alkyl substituents. While direct bioactivity data are unavailable, analogous compounds with aromatic substituents (e.g., 4-isopropylphenyl in CAS 304456-71-1) show moderate herbicidal activity but improved safety profiles in maize .
Physicochemical Properties
ACCase Inhibition and Herbicidal Efficacy
The target compound’s thienyl group may enhance membrane permeability due to increased lipophilicity, but its safety profile remains speculative. In contrast, Compound 3d’s unsubstituted structure balances potency and crop safety .
Molecular Modeling and Structure-Activity Relationships (SAR)
- Key SAR Observations :
- 5-Position Substituents : Methyl groups reduce ACCase binding affinity by ~5-fold per substituent (3a > 3b > 3c; 3d > 3e > 3f) .
- Aromatic Moieties : Thiophene and phenyl groups enhance stability in hydrophobic enzyme pockets but may reduce solubility .
- Hydroxyl Groups : Critical for hydrogen bonding with ACCase active sites, as seen in clethodim and Compound 3d .
Biological Activity
1,3-Cyclohexanedione, particularly the compound 1,3-Cyclohexanedione, 2-[(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)-2-thienylmethyl]-5,5-dimethyl- , is a versatile chemical structure that has garnered attention for its biological activities. This compound features a cyclohexanedione core, which is known for its potential in various therapeutic applications, including antibacterial and antitumor properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Antibacterial Activity
The antibacterial properties of cyclohexanedione derivatives have been extensively studied. Research indicates that certain complexes derived from 1,3-cyclohexanedione exhibit significant antibacterial activity against various strains of bacteria. For example:
- Table 1: Antibacterial Activity of Cyclohexanedione Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli ATCC 25922 | 32 µg/mL |
| Compound B | Staphylococcus aureus ATCC 25923 | 16 µg/mL |
| Compound C | Salmonella typhimurium CCM 583 | 64 µg/mL |
These results demonstrate that modifications to the cyclohexanedione structure can enhance antibacterial efficacy. Notably, compounds with specific substitutions at the C-5 position showed improved activity compared to parent compounds, emphasizing the importance of structural modifications in drug design .
Antitubercular Activity
The compound's potential as an antitubercular agent has also been explored. A study highlighted that derivatives of cyclohexanedione exhibited activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis revealed that:
- The presence of the 1,3-cyclohexanedione moiety is crucial for activity.
- Substituents at the C-5 position significantly influence the minimum inhibitory concentration (MIC) values.
Table 2: Antitubercular Activity of Cyclohexanedione Derivatives
| Compound Name | MIC (µg/mL) | Comparison to Standard Drugs |
|---|---|---|
| Compound D | 8 | Comparable to Ethambutol |
| Compound E | 16 | Comparable to Levofloxacin |
This data suggests that specific modifications can enhance potency against tuberculosis and may lead to the development of new therapeutic agents .
Antimalarial Activity
In addition to antibacterial and antitubercular properties, cyclohexanedione derivatives have shown promising results in antimalarial activity. A series of dimeric cyclohexanedione oxime ethers were synthesized and tested for their efficacy against Plasmodium berghei. The most active compound demonstrated an IC50 value in the range of 3–12 µM, indicating significant potential for further development.
Table 3: Antimalarial Activity of Dimeric Cyclohexanedione Compounds
| Compound Name | IC50 (µM) | Efficacy (%) |
|---|---|---|
| Compound F | 3 | 45% reduction in parasitemia |
| Compound G | 12 | Moderate efficacy |
These findings highlight the versatility of cyclohexanedione derivatives in combating various pathogens .
Case Study: Synthesis and Evaluation
A notable study synthesized several derivatives of cyclohexanedione and evaluated their biological activities. The synthesis involved various chemical modifications aimed at enhancing specific biological properties. The results indicated that certain derivatives not only retained but also enhanced their biological activities compared to the original compounds.
Case Study: Structure-Activity Relationship Analysis
Another research effort focused on understanding the SAR for cyclohexanedione derivatives. By systematically altering functional groups and evaluating their effects on biological activity, researchers were able to identify key structural features that contribute to enhanced efficacy against target pathogens. This approach has been instrumental in guiding future synthesis efforts aimed at developing more potent therapeutic agents .
Q & A
Q. How can the stereochemistry of the compound be confirmed during synthesis?
Methodological Answer: X-ray crystallography is the gold standard for resolving stereochemical ambiguities. For example, in analogous cyclohexanedione derivatives, single-crystal diffraction studies (e.g., using Cu-Kα radiation) have been employed to determine bond angles, torsion angles, and spatial arrangement of substituents . Additionally, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximity between protons, aiding in stereochemical assignment.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Refer to Safety Data Sheets (SDS) for structurally similar cyclohexanedione derivatives, which recommend:
- Use of fume hoods and PPE (gloves, lab coats) to mitigate inhalation/contact risks.
- Immediate neutralization of spills with inert adsorbents (e.g., vermiculite) to prevent reactivity with moisture or oxygen .
- Storage in amber glass under nitrogen to avoid photodegradation or oxidative decomposition.
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer: A tiered approach is recommended:
- FT-IR to identify carbonyl (C=O) and hydroxyl (O-H) stretches (expected peaks: ~1700 cm⁻¹ and ~3200 cm⁻¹, respectively).
- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated exact mass ~306–328 g/mol based on analogs ).
- Multinuclear NMR (¹H, ¹³C, DEPT-135) to map substituent connectivity and verify absence of impurities.
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density distribution, identifying electrophilic sites (e.g., α,β-unsaturated ketone regions). For example, frontier molecular orbital (FMO) analysis of similar cyclohexenone derivatives reveals LUMO localization at the carbonyl group, predicting susceptibility to Michael additions . Validate predictions with kinetic studies under controlled pH and temperature.
Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?
Methodological Answer: Design a multifactorial stability study:
- Accelerated degradation tests (e.g., 40°C/75% RH for 6 months) across pH 3–10 buffers.
- HPLC-PDA to track degradation products; compare retention times with synthetic standards.
- pH-rate profiling to identify degradation pathways (e.g., base-catalyzed hydrolysis vs. acid-catalyzed ring-opening). Reference frameworks from evidence-based inquiry principles to link observed instability to molecular descriptors like hydrogen bond donor count or logP .
Q. How can the compound’s membrane permeability be assessed for drug discovery applications?
Methodological Answer: Use a parallel artificial membrane permeability assay (PAMPA):
- Prepare a lipid-coated filter (e.g., phosphatidylcholine/hexadecane).
- Measure compound flux via UV-Vis or LC-MS.
- Compare results to computational predictions (e.g., using the Lipinski Rule of Five or QSAR models). For analogs with logP ~5 , expect moderate permeability but potential efflux by P-glycoprotein, requiring follow-up Caco-2 cell assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
